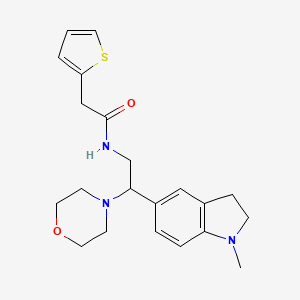
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- An indole moiety, which is known for its diverse biological activities.
- A morpholino group that enhances solubility and bioavailability.
- A thiophene ring, contributing to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the indole and morpholino components followed by acylation with thiophen-2-yl acetic acid. The synthesis process has been documented in various patents and research articles, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Notably, it has shown promising results in inducing apoptosis in various cancer cell lines.
Key Findings:
- Cell Lines Tested: The compound has been evaluated against several cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.
- Mechanism of Action: The compound appears to induce apoptosis through the activation of caspase pathways, leading to cellular death .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis via caspase activation |
| C6 | 20 | Apoptosis via mitochondrial pathway |
Other Biological Activities
Beyond its anticancer properties, preliminary research suggests that this compound may exhibit:
- Antimicrobial Activity: In vitro studies have indicated potential efficacy against certain bacterial strains.
- Neuroprotective Effects: Some investigations suggest that it may have protective effects on neuronal cells, possibly through antioxidant mechanisms .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to A549 cell cultures. The results demonstrated a significant reduction in cell viability compared to untreated controls, supporting its role as a potential chemotherapeutic agent.
Case Study 2: Neuroprotection
Another study explored the neuroprotective properties of this compound in a rat model of neurodegeneration. Results indicated that treatment with the compound reduced markers of oxidative stress and improved cognitive function in treated animals compared to controls.
特性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-23-7-6-17-13-16(4-5-19(17)23)20(24-8-10-26-11-9-24)15-22-21(25)14-18-3-2-12-27-18/h2-5,12-13,20H,6-11,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBBSHRKFUFUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CS3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














